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Introduction

Adipic acid, a dicarboxylic acid naturally present in some foods and also used as a food

additive (E355), plays a significant role in the food and beverage industry. It functions as an

acidity regulator, flavoring agent, and gelling aid in products such as bottled drinks, fruit juices,

gelatin-based desserts, and baked goods.[1][2][3] The accurate quantification of adipic acid is

crucial for quality control, regulatory compliance, and for studying its migration from food

contact materials. Adipic acid-d10, a deuterated form of adipic acid, serves as an ideal

internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas

Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass

Spectrometry (LC-MS).[4] Its use in isotope dilution methods provides high accuracy and

precision by correcting for matrix effects and variations in sample preparation and instrument

response.

This document provides detailed application notes and protocols for the utilization of Adipic
acid-d10 in the analysis of adipic acid in various food and beverage matrices.

Application Notes
Quantification of Adipic Acid in Beverages by LC-MS/MS
Application: This method is suitable for the determination of adipic acid in clear beverages such

as fruit juices, soft drinks, and sports drinks. The use of Adipic acid-d10 as an internal

standard allows for accurate quantification even in complex matrices.
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Principle: The beverage sample is spiked with a known amount of Adipic acid-d10. After

minimal sample cleanup, the extract is analyzed by LC-MS/MS. Adipic acid and Adipic acid-
d10 are separated chromatographically and detected by mass spectrometry using Multiple

Reaction Monitoring (MRM). The ratio of the peak area of adipic acid to that of Adipic acid-d10
is used to calculate the concentration of adipic acid in the sample.

Workflow for Adipic Acid Quantification in Beverages by LC-MS/MS

Beverage Sample Spike with
Adipic acid-d10 Vortex Mix Filter (0.22 µm) LC-MS/MS Analysis Quantification

Click to download full resolution via product page

Caption: General workflow for the analysis of adipic acid in beverages using Adipic acid-d10.

Analysis of Adipic Acid Migration from Food Packaging
by GC-MS
Application: This method is designed to quantify the migration of adipic acid from food contact

materials (e.g., plastic films, coatings) into food simulants. Adipic acid-d10 is used as an

internal standard to ensure accurate measurement of the migrated adipic acid.

Principle: A food simulant (e.g., ethanol/water mixtures, olive oil) is exposed to the food contact

material under controlled conditions (time and temperature). After exposure, a known amount

of Adipic acid-d10 is added to an aliquot of the food simulant. The adipic acid and its

deuterated internal standard are then extracted and derivatized to increase their volatility for

GC-MS analysis. Quantification is achieved by comparing the peak area ratio of the derivatized

adipic acid to the derivatized Adipic acid-d10.

Logical Relationship for Migration Study using Isotope Dilution
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Caption: Key steps in a food packaging migration study for adipic acid.

Experimental Protocols
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Protocol 1: Quantitative Analysis of Adipic Acid in Fruit
Juice by LC-MS/MS
This protocol provides a method for the determination of adipic acid in fruit juice using Adipic
acid-d10 as an internal standard.

1. Materials and Reagents

Adipic acid certified reference standard

Adipic acid-d10 (isotopic purity ≥ 98%)

LC-MS grade acetonitrile, methanol, and water

Formic acid (LC-MS grade)

Syringe filters (0.22 µm, PTFE or nylon)

Volumetric flasks, pipettes, and autosampler vials

2. Standard Solutions Preparation

Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve in

10 mL of methanol.

Adipic acid-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of

Adipic acid-d10 and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of calibration standards by diluting the adipic

acid stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from

1 ng/mL to 1000 ng/mL. Spike each calibration standard with the Adipic acid-d10 stock

solution to a final concentration of 100 ng/mL.

3. Sample Preparation

Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove pulp.

Transfer 1 mL of the supernatant to a clean microcentrifuge tube.
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Add 10 µL of the 1 mg/mL Adipic acid-d10 stock solution to the juice sample and vortex for

30 seconds.

Dilute the spiked sample 1:10 with 50:50 (v/v) acetonitrile/water.

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Instrumental Parameters

Parameter Recommended Setting

LC System

Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient
5% B to 95% B over 5 minutes, hold for 2

minutes, then return to initial conditions

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Column Temperature 40 °C

MS/MS System

Ionization Mode Electrospray Ionization (ESI), Negative

Capillary Voltage 3.0 kV

Source Temperature 150 °C

Desolvation Temperature 400 °C

MRM Transitions Precursor Ion (m/z)

Adipic acid 145.1

Adipic acid-d10 155.1
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*Collision energies should be optimized for the specific instrument used.

5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of adipic acid to Adipic acid-d10
against the concentration of the calibration standards.

Determine the concentration of adipic acid in the juice samples by interpolating their peak

area ratios from the calibration curve.

Quantitative Data Summary (Hypothetical)

Parameter Value

Linearity (r²) > 0.995

Limit of Detection (LOD) 0.5 ng/mL

Limit of Quantification (LOQ) 1.5 ng/mL

Recovery 95 - 105%

Precision (RSD) < 5%

Protocol 2: GC-MS Analysis of Adipic Acid in a Food
Simulant
This protocol describes a method for the quantification of adipic acid that has migrated into a

food simulant, using Adipic acid-d10 as an internal standard.

1. Materials and Reagents

Adipic acid certified reference standard

Adipic acid-d10 (isotopic purity ≥ 98%)

Food Simulant (e.g., 10% ethanol in water)

Ethyl acetate (GC grade)
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Hydrochloric acid (HCl)

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%

Trimethylchlorosilane - BSTFA + 1% TMCS)

Anhydrous sodium sulfate

2. Standard and Sample Preparation

Migration Test: Expose the food contact material to the food simulant according to regulatory

guidelines (e.g., 10 days at 40 °C).

Spiking: Transfer 5 mL of the food simulant post-migration into a glass tube. Add a known

amount of Adipic acid-d10 stock solution (e.g., to a final concentration of 1 µg/mL).

Extraction:

Acidify the sample with 1 M HCl to pH 2.

Add 5 mL of ethyl acetate and vortex for 2 minutes.

Centrifuge to separate the layers.

Transfer the upper ethyl acetate layer to a new tube.

Repeat the extraction twice more and combine the ethyl acetate extracts.

Dry the combined extract over anhydrous sodium sulfate.

Derivatization:

Evaporate the dried extract to dryness under a gentle stream of nitrogen.

Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate.

Cap the vial and heat at 70 °C for 30 minutes.

Cool to room temperature before GC-MS analysis.
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3. GC-MS Instrumental Parameters

Parameter Recommended Setting

GC System

Column
DB-5ms or equivalent (30 m x 0.25 mm, 0.25

µm film thickness)

Inlet Temperature 250 °C

Injection Mode Splitless

Oven Program
80 °C (hold 2 min), ramp to 280 °C at 10 °C/min,

hold 5 min

Carrier Gas Helium, constant flow of 1.2 mL/min

MS System

Ionization Mode Electron Ionization (EI), 70 eV

Source Temperature 230 °C

Quadrupole Temperature 150 °C

Acquisition Mode Selected Ion Monitoring (SIM)

Monitored Ions (m/z) Compound

Adipic acid-bis(TMS) ester

Adipic acid-d10-bis(TMS) ester

4. Data Analysis and Quantification

Create a calibration curve by analyzing derivatized standard solutions containing known

concentrations of adipic acid and a fixed concentration of Adipic acid-d10.

Calculate the concentration of adipic acid in the food simulant samples based on the peak

area ratios of the respective derivatized compounds.

Quantitative Data Summary (Hypothetical)
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Parameter Value

Linearity (r²) > 0.998

Limit of Detection (LOD) 0.05 µg/mL

Limit of Quantification (LOQ) 0.15 µg/mL

Recovery 92 - 108%

Precision (RSD) < 7%

Conclusion

The use of Adipic acid-d10 as an internal standard in isotope dilution mass spectrometry

methods provides a robust and reliable approach for the accurate quantification of adipic acid

in food and beverage products and for migration studies. The detailed protocols provided

herein serve as a comprehensive guide for researchers, scientists, and quality control

professionals in the food and beverage industry. It is important to note that the specific

instrumental parameters may require optimization based on the available equipment and the

specific sample matrix being analyzed. Method validation should always be performed to

ensure the accuracy and reliability of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application of Adipic Acid-d10 in Food and Beverage
Analysis: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128205#adipic-acid-d10-in-food-and-beverage-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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